Physicochemical Profile: LogP, Melting Point, and Hydrogen Bonding of 3-(Naphthalen-2-yl)-1H-1,2,4-triazol-5-amine
3-(Naphthalen-2-yl)-1H-1,2,4-triazol-5-amine possesses distinct physicochemical properties that differentiate it from other triazole analogs. Its calculated logP is 2.783 [1], which is significantly higher than the parent 1,2,4-triazole (logP ~ -0.3), indicating increased lipophilicity due to the naphthalene group. This property influences its solubility and permeability profile. The compound also features a high melting point of 205-207°C [1] and contains 2 hydrogen bond donors and 3 acceptors [2]. These parameters are critical for predicting its behavior in biological assays and formulation studies.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 2.783 |
| Comparator Or Baseline | Parent 1,2,4-triazole: -0.292 (estimated) |
| Quantified Difference | Increase of approximately 3.075 logP units |
| Conditions | Computational prediction (ChemBase) |
Why This Matters
Higher logP suggests improved membrane permeability, a key advantage for central nervous system (CNS) drug discovery programs where the target compound may need to cross the blood-brain barrier.
- [1] ChemBase. (n.d.). 3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine (EN300-66203) Product Information. View Source
- [2] m.chem960.com. (n.d.). 502686-00-2 (3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine) Calculated Properties. View Source
